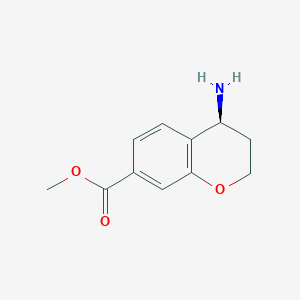
Methyl(s)-4-aminochromane-7-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(s)-4-aminochromane-7-carboxylatehydrochloride is a synthetic organic compound that belongs to the class of chromane derivatives Chromane derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(s)-4-aminochromane-7-carboxylatehydrochloride typically involves the following steps:
Formation of the Chromane Ring: The chromane ring is synthesized through a cyclization reaction involving a phenol derivative and an aldehyde or ketone under acidic or basic conditions.
Esterification: The carboxylate group is introduced through esterification reactions involving carboxylic acids or their derivatives.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl(s)-4-aminochromane-7-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the chromane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromane derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Methyl(s)-4-aminochromane-7-carboxylatehydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Pharmacology: Research focuses on understanding its pharmacokinetics and pharmacodynamics to develop new drugs.
Mechanism of Action
The mechanism of action of Methyl(s)-4-aminochromane-7-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Modulate Receptors: Interact with cellular receptors to alter signal transduction processes.
Affect Gene Expression: Influence the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Aminochromane Derivatives: Compounds with similar structures but different substituents at the 4-position.
Chromane Carboxylates: Compounds with carboxylate groups at different positions on the chromane ring.
Chromane Hydrochlorides: Compounds with hydrochloride salts of various chromane derivatives.
Uniqueness
Methyl(s)-4-aminochromane-7-carboxylatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl (4S)-4-amino-3,4-dihydro-2H-chromene-7-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)7-2-3-8-9(12)4-5-15-10(8)6-7/h2-3,6,9H,4-5,12H2,1H3/t9-/m0/s1 |
InChI Key |
MYTMBSZOIXTIDU-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)[C@H](CCO2)N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















